molecular formula C14H12N4O3S B8041236 N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide

N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide

Cat. No.: B8041236
M. Wt: 316.34 g/mol
InChI Key: NKJUTWROSSHODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzotriazinone derivatives This compound is characterized by the presence of a benzotriazinone ring fused with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide typically involves the diazotization of an appropriately substituted N-alkylanthranilamide, followed by the reaction with a sulfonamide derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzotriazinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzotriazinone derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzotriazinone and benzenesulfonamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-methyl-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-17(22(20,21)11-7-3-2-4-8-11)18-14(19)12-9-5-6-10-13(12)15-16-18/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJUTWROSSHODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(N1C(=O)C2=CC=CC=C2N=N1)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.